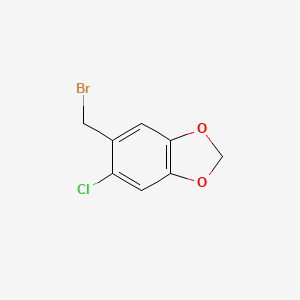
5-(bromomethyl)-6-chloro-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-(bromomethyl)-6-chloro-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a bromomethyl group and a chlorine atom attached to a benzodioxole ring. Benzodioxoles are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-6-chloro-1,3-benzodioxole typically involves the bromination of 6-chloro-2H-1,3-benzodioxole. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) at reflux temperature. The bromination proceeds via a free radical mechanism, resulting in the formation of the desired bromomethyl derivative .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or column chromatography to ensure high purity.
化学反応の分析
Types of Reactions
5-(bromomethyl)-6-chloro-1,3-benzodioxole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, sodium thiolate, or sodium alkoxide, and the reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as tetrahydrofuran (THF) or ether.
Major Products Formed
Nucleophilic Substitution: Substituted benzodioxoles with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl-substituted benzodioxoles.
科学的研究の応用
5-(bromomethyl)-6-chloro-1,3-benzodioxole has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its ability to undergo various chemical transformations.
Material Science: It is employed in the synthesis of functional materials, such as polymers and dyes, due to its unique structural properties.
Biological Studies: The compound is used in biochemical assays and studies to investigate its interactions with biological targets.
作用機序
The mechanism of action of 5-(bromomethyl)-6-chloro-1,3-benzodioxole depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to inhibition or activation of biological functions.
類似化合物との比較
Similar Compounds
- 5-(Chloromethyl)-6-chloro-2H-1,3-benzodioxole
- 5-(Hydroxymethyl)-6-chloro-2H-1,3-benzodioxole
- 5-(Methoxymethyl)-6-chloro-2H-1,3-benzodioxole
Uniqueness
5-(bromomethyl)-6-chloro-1,3-benzodioxole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is advantageous in synthetic applications where selective functionalization is required.
特性
CAS番号 |
182479-74-9 |
|---|---|
分子式 |
C8H6BrClO2 |
分子量 |
249.49 g/mol |
IUPAC名 |
5-(bromomethyl)-6-chloro-1,3-benzodioxole |
InChI |
InChI=1S/C8H6BrClO2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2H,3-4H2 |
InChIキー |
CYVUVCLPZRJNRF-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C(=C2)CBr)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
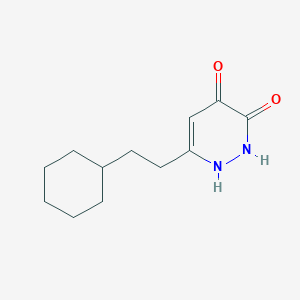
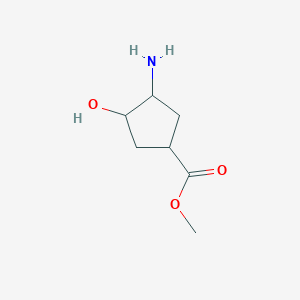
![4-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B8586014.png)

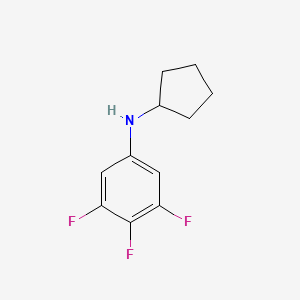
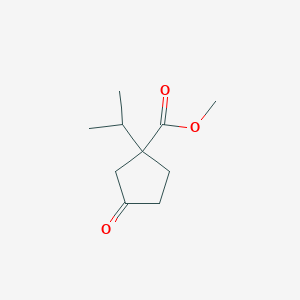
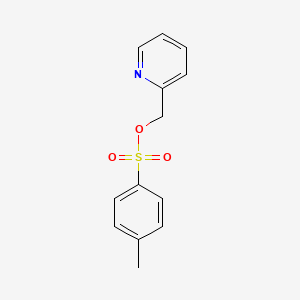


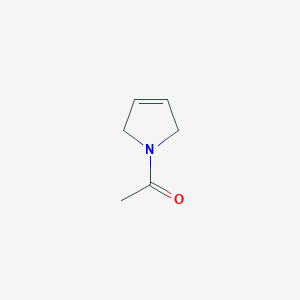

![2-[(4-tert-Butylphenyl)methyl]-4-chloro-6-methylphenol](/img/structure/B8586082.png)

![N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide](/img/structure/B8586093.png)
